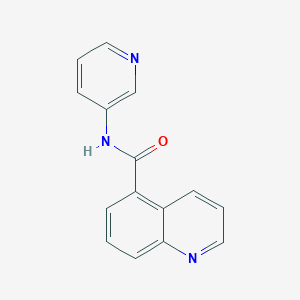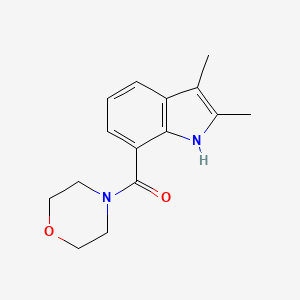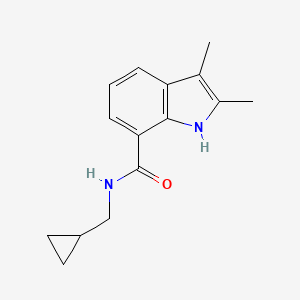
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one, also known as AMC or Azepanoylpyridazinone, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is not fully understood. However, studies have shown that this compound can inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer cell invasion and metastasis. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to have various biochemical and physiological effects. Studies have shown that 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one can inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to inhibit the activity of MMPs, enzymes that play a crucial role in cancer cell invasion and metastasis. Furthermore, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to modulate the activity of various signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has several advantages for laboratory experiments. This compound is stable and can be easily synthesized using various methods. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to have low toxicity and can be easily administered to cells and animals. However, one of the limitations of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one. One of the future directions is to investigate the potential therapeutic applications of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one in various diseases, including cancer, inflammation, and neurological disorders. Additionally, future studies can focus on understanding the mechanism of action of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one and its effects on various signaling pathways. Furthermore, future studies can investigate the pharmacokinetics and pharmacodynamics of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one to determine its optimal dose and administration route. Finally, future studies can focus on developing novel analogs of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one with improved solubility and potency.
Conclusion:
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is a heterocyclic compound that has shown promising results in scientific research, particularly in the field of drug discovery. This compound has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The synthesis of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been achieved using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied. Future studies can focus on investigating the potential therapeutic applications of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one, understanding its mechanism of action, and developing novel analogs with improved solubility and potency.
Synthesemethoden
The synthesis of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been achieved using different methods. One of the most common methods used for the synthesis of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one involves the reaction of 2-methylpyridazine-3,6-dicarboxylic acid with azepanoyl chloride in the presence of triethylamine. This reaction results in the formation of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one. Other methods include the reaction of 2-methylpyridazine-3,6-dicarboxylic acid with azepan-1-ol in the presence of a coupling agent.
Wissenschaftliche Forschungsanwendungen
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has shown promising results in scientific research, particularly in the field of drug discovery. This compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has anti-inflammatory properties and can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammation process. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to have potential anticancer properties by inhibiting the proliferation and migration of cancer cells.
Eigenschaften
IUPAC Name |
6-(azepane-1-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-11(16)7-6-10(13-14)12(17)15-8-4-2-3-5-9-15/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRPENOTAMGMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B7540023.png)
![4-Methyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7540033.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540052.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)

![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)



